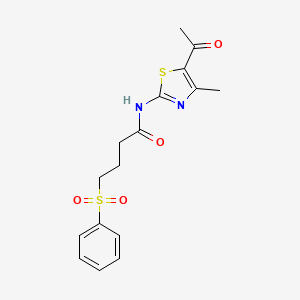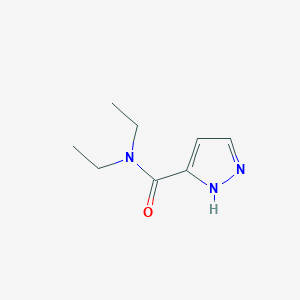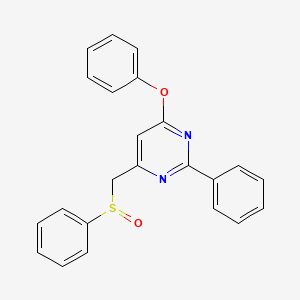
N-(N-(2-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(N-(2-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide, also known as MNIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mechanism of Action
N-(N-(2-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide exerts its effects by inhibiting the activity of several enzymes, including carbonic anhydrase and urease. It also acts as an antioxidant and scavenges free radicals, reducing oxidative stress and inflammation. This compound has been found to activate the AMPK pathway, which regulates cellular metabolism and energy homeostasis. Additionally, this compound has been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and cardioprotection. It has also been found to reduce oxidative stress and inflammation, which are implicated in several diseases. This compound has been shown to have a low toxicity profile, making it a promising candidate for therapeutic use.
Advantages and Limitations for Lab Experiments
The advantages of using N-(N-(2-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide in lab experiments include its low toxicity profile, ease of synthesis, and potential applications in several research areas. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential to form aggregates, which can affect its biological activity.
Future Directions
There are several future directions for the research on N-(N-(2-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to explore the use of this compound as a tool for studying cellular metabolism and energy homeostasis. Additionally, research can be conducted to improve the solubility and stability of this compound, which can enhance its biological activity and potential therapeutic applications.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. This compound has shown promising results in several research areas, and further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
N-(N-(2-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide can be synthesized using several methods, including the reaction of 2-naphthalenesulfonyl chloride with N-(2-methoxyphenethyl)carbamimidoyl chloride in the presence of a base. Another method involves the reaction of 2-naphthalenesulfonyl chloride with N-(2-methoxyphenethyl)carbamimidoyl chloride in the presence of a catalyst. The synthesis of this compound has also been achieved using a one-pot reaction of 2-naphthalenesulfonyl chloride, N-(2-methoxyphenethyl)carbamimidoyl chloride, and sodium azide.
Scientific Research Applications
N-(N-(2-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide has been found to have potential applications in several scientific research areas, including cancer therapy, neuroprotection, and cardiovascular diseases. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, this compound has been shown to have cardioprotective effects by reducing myocardial infarction and improving cardiac function.
properties
IUPAC Name |
2-[2-(2-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-26-19-9-5-4-7-16(19)12-13-22-20(21)23-27(24,25)18-11-10-15-6-2-3-8-17(15)14-18/h2-11,14H,12-13H2,1H3,(H3,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJQGTHRFUHIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorophenethyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![5-Benzyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2903655.png)
![(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine](/img/structure/B2903656.png)
![2-Cyclopentyl-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2903657.png)
![N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]but-2-ynamide](/img/structure/B2903660.png)


![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole](/img/structure/B2903667.png)
![4-((1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2903668.png)
